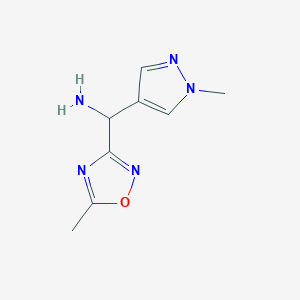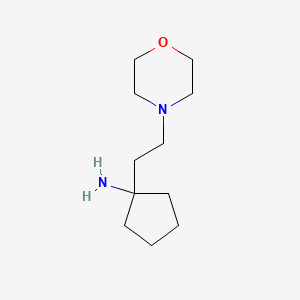
1-(2-Morpholinoethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Morpholinoethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound features a cyclopentane ring substituted with a morpholinoethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-(2-Morpholinoethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with morpholine and ethylamine under specific conditions. The process can be summarized as follows:
- The intermediate undergoes a reaction with ethylamine to yield this compound .
Cyclopentanone: reacts with in the presence of a catalyst to form an intermediate.
Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
1-(2-Morpholinoethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentane compounds .
Scientific Research Applications
1-(2-Morpholinoethyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Morpholinoethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The morpholinoethyl group plays a crucial role in its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
1-(2-Morpholinoethyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Cyclopentanamine: A simpler analog without the morpholinoethyl group.
Morpholine derivatives: Compounds with similar morpholine structures but different substituents.
Cyclopentane derivatives: Compounds with various functional groups attached to the cyclopentane ring.
The uniqueness of this compound lies in its specific combination of the cyclopentane ring and morpholinoethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H22N2O/c12-11(3-1-2-4-11)5-6-13-7-9-14-10-8-13/h1-10,12H2 |
InChI Key |
ZMSDCYWIQXZAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCN2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


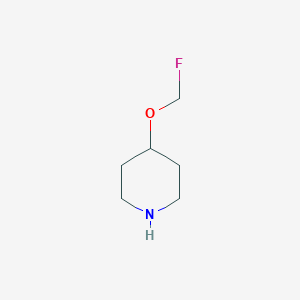
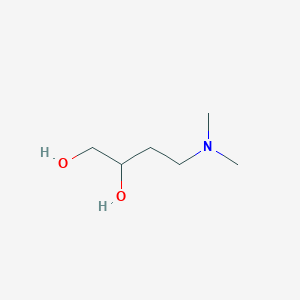
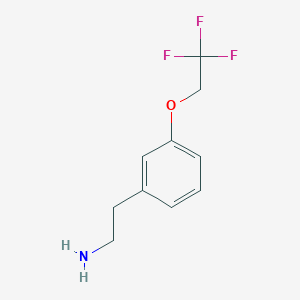
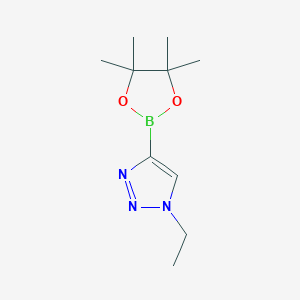
![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)
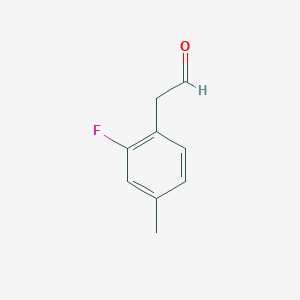
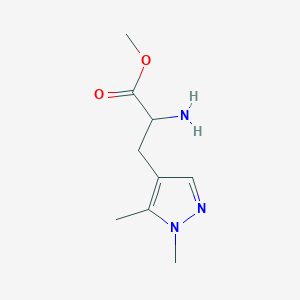
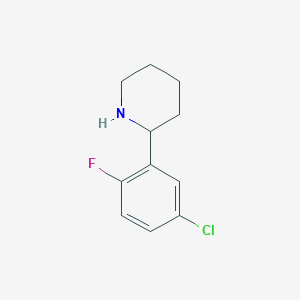
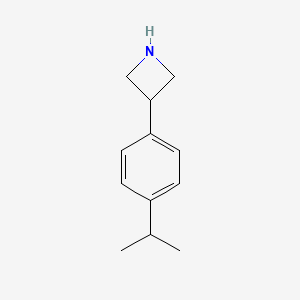
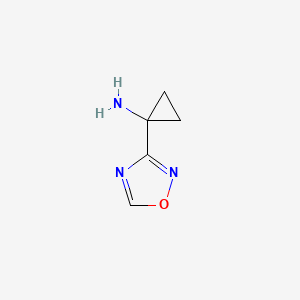

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13534525.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)
